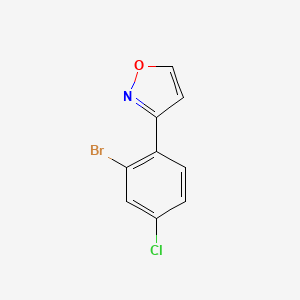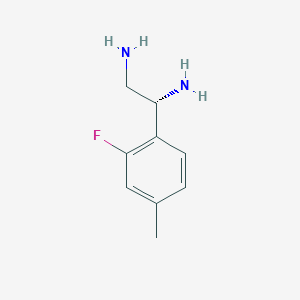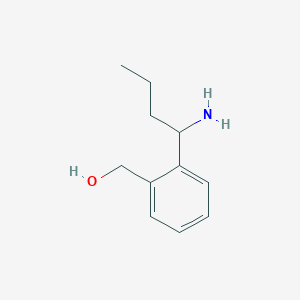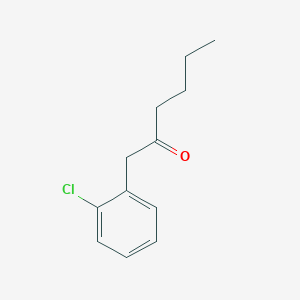
3-(2-Bromo-4-chlorophenyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-4-chlorophenyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs scalable and eco-friendly methods. For instance, the use of bis(trichloromethyl) carbonate in the presence of tetrahydrofuran (THF) has been reported for the synthesis of similar compounds . This method avoids the use of toxic reagents like sulfur oxychloride or phosphorus chlorides, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Bromo-4-chlorophenyl)isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The isoxazole ring can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The compound can participate in further cycloaddition reactions to form more complex structures
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
3-(2-Bromo-4-chlorophenyl)isoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-chlorophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes involved in disease pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
- 3-(2-Chlorophenyl)isoxazole
- 3-(4-Bromophenyl)isoxazole
- 3-(2,4-Dichlorophenyl)isoxazole
Comparison: Compared to its analogs, 3-(2-Bromo-4-chlorophenyl)isoxazole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This dual substitution can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Properties
Molecular Formula |
C9H5BrClNO |
|---|---|
Molecular Weight |
258.50 g/mol |
IUPAC Name |
3-(2-bromo-4-chlorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H5BrClNO/c10-8-5-6(11)1-2-7(8)9-3-4-13-12-9/h1-5H |
InChI Key |
ZCFOWNMZYWYGKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C2=NOC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B15234771.png)





![5-chloro-3-ethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15234822.png)






![4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15234865.png)
